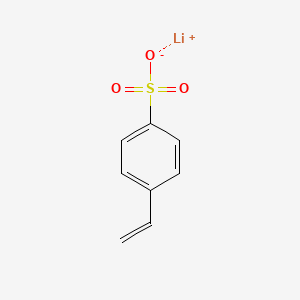

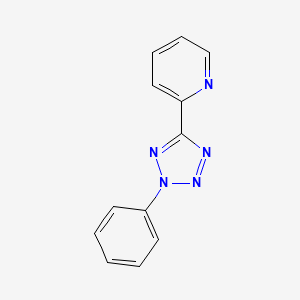

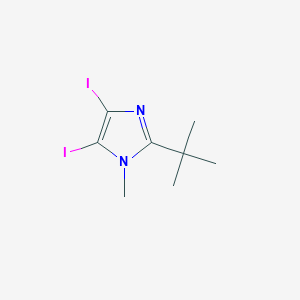

![molecular formula C26H32N2O2S2 B1507625 2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 852435-01-9](/img/structure/B1507625.png)

2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Overview

Description

“2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione” is a type of diketopyrrolopyrrole (DPP)-containing conjugated polymer . It is a fused aromatic semiconducting moiety with several favorable features . It contributes to tight p-p stacking and enhances the charge delocalization of corresponding compounds due to its high level of co-planarity and quinoidal structure .

Synthesis Analysis

This compound has been synthesized via Horner-Emmons condensation . In another synthesis method, solubilized 2-decyltetradecyl (DT) groups were tethered to the N-atoms in diketopyrrolopyrrole (DPP) via a Pd (0)-catalyzed Stille coupling reaction .

Molecular Structure Analysis

The molecular formula of this compound is C26H32N2O2S2 . Its average mass is 468.674 Da and its monoisotopic mass is 468.190521 Da .

Chemical Reactions Analysis

The compound is part of a new co-polymer based on fragments of 2-(2-pyridyl)monoazatriphenylene and 2,5-bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, which was prepared using the Sonogashira reaction .

Physical And Chemical Properties Analysis

The compound is a part of a new co-polymer that showed a low bandgap energy (Eg = 1.56 eV) in a film state .

Scientific Research Applications

Electronic and Optical Materials

A novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) incorporating a diketopyrrolopyrrole (DPP) backbone has been synthesized for use as an electron transport layer in inverted polymer solar cells (PSCs). This n-CPE, due to its electron-deficient nature and planar structure, demonstrates high conductivity and electron mobility, significantly improving the power conversion efficiency of the PSCs (Hu et al., 2015).

New building blocks based on DPP derivatives have been utilized to create metallo-supramolecular polymers through directed self-assembly polymerizations with Zn2+ and Cd2+ ions. These polymers exhibit strong and broad visible absorption, indicating potential applications in photonic and electronic devices (Chen et al., 2014).

Solar Energy Harvesting

A novel isomer of pyrrolo[3,4-c]pyrrole-1,4 (2H,5H)-dione, a DPP derivative, has been synthesized and demonstrated as an effective building block for polymer solar cells. Copolymerized with various bistannanes, these materials exhibit small energy band gaps and low-lying HOMO energy levels, leading to improved power conversion efficiency in photovoltaic cells (Gironda et al., 2012).

Organic Electronics

A DPP-furan-containing building block has been used to create a new donor-acceptor copolymer, showing high hole mobility in organic thin film transistors. Despite less crystalline films, this copolymer demonstrates excellent electronic properties, suitable for organic electronic applications (Li et al., 2011).

Photophysical Properties

Diketopyrrolopyrrole derivatives have been synthesized and characterized for their linear photophysical and nonlinear optical properties. They exhibit strong two-photon absorption, suggesting their potential use in advanced photonic applications (Zadeh et al., 2015).

Photoluminescence

A series of π-conjugated polymers containing DPP and 1,4-phenylene units have been developed, demonstrating strong photoluminescence and good solubility. These properties make them suitable for electronic applications, particularly in areas requiring photoluminescent materials (Beyerlein & Tieke, 2000).

Sensor Technology

A new copolymer based on DPP derivatives has shown a strong "turn-off" response toward Cu2+ cations, indicating its potential use in sensor technology, particularly for metal ion detection (Krinochkin et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2,5-dihexyl-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O2S2/c1-3-5-7-9-15-27-23(19-13-11-17-31-19)21-22(25(27)29)24(20-14-12-18-32-20)28(26(21)30)16-10-8-6-4-2/h11-14,17-18H,3-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEQHUGBHMKOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=C2C(=C(N(C2=O)CCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730769 | |

| Record name | 2,5-Dihexyl-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | |

CAS RN |

852435-01-9 | |

| Record name | 2,5-Dihexyl-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1507551.png)

![6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1507575.png)

![Cyclopropanamine, 1-[3-(tetrahydro-3-furanyl)phenyl]-](/img/structure/B1507582.png)

![3-Azaspiro[5.5]undecan-9-one](/img/structure/B1507587.png)